molecular formula C8H12N2O2 B15239270 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B15239270
M. Wt: 168.19 g/mol
InChI Key: WDSKWGVIEZTCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS 1701770-32-2) is a valuable pyrazole-based carboxylic acid building block in medicinal chemistry and organic synthesis. With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol, this compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents . Pyrazolone derivatives are recognized as privileged scaffolds in drug discovery due to their prevalence in bioactive molecules and pharmaceuticals . They constitute an important pharmacophore class in bioactive natural alkaloids and pharmaceuticals, attracting considerable interest in drug development programs . This specific compound, featuring a carboxylic acid functional group, is particularly significant because the free carboxyl moiety plays a crucial role in biological metabolism and drug chemistry; the carboxylate anion can form ionic bonds with positively charged cations within enzyme active sites and act as an effective ligand for zinc ions, which serve as cofactors in zinc metalloproteinases . Researchers utilize this compound and its analogs in developing treatments for various conditions, including prostate, breast, colon, and pancreatic cancers, as well as human chronic lymphocytic leukemia and acute or chronic myeloid leukemia . Furthermore, pyrazolone-carboxylic acid hybrids are investigated as potential nonsteroidal anti-inflammatory drug (NSAID) precursors with enhanced safety profiles, mimicking structures like lonazolac to create highly potential COX-1/COX-2 and matrix metalloproteinase inhibitors . The synthetic utility of this building block extends to creating novel hybrid structures where the carboxylic acid group is essential for therapeutic interactions, making it indispensable for discovering new anti-inflammatory drugs with reduced side effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-2-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-10(3)9-6/h4-5H,1-3H3,(H,11,12)

InChI Key

WDSKWGVIEZTCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(C=C1)C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid and its structural analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Containing Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Pyrazole Substituent Functional Groups Notable Features
This compound C₈H₁₂N₂O₂ 168.20* 1-methyl at 3-position Carboxylic acid Enhanced lipophilicity due to methyl groups
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ 154.17 1H at 1-position Carboxylic acid Reduced steric hindrance; potential for stronger hydrogen bonding
(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid C₇H₁₁N₃O₂ 169.18 1-methyl at 3-position Carboxylic acid, α-amino Zwitterionic nature; higher aqueous solubility
3-[5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₂H₁₁F₃N₆O₂ 344.25* 1-methyl at 3-position Carboxylic acid, triazolopyrimidine Electron-withdrawing CF₃ group; increased acidity

*Calculated molecular weights based on atomic masses.

Key Comparative Insights:

Substituent Effects on Pyrazole: The 1-methyl group on the pyrazole ring in the target compound enhances lipophilicity compared to the unmethylated 1H-pyrazol-1-yl analog . In contrast, the 1H-pyrazol-1-yl derivative lacks steric hindrance, enabling stronger hydrogen bonds with adjacent molecules, which may influence solubility and melting points .

Functional Group Modifications: The α-amino group in (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid introduces zwitterionic character, significantly increasing water solubility compared to the non-amino target compound . This makes the amino acid derivative more suitable for biological applications. The trifluoromethyl (CF₃) group in the triazolopyrimidine-containing analog withdraws electron density, likely lowering the pKa of the carboxylic acid and enhancing metabolic stability in pharmaceutical contexts.

Biological Activity

2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

  • Chemical Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1006473-52-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR) : The compound has been evaluated for its inhibitory effects on DHFR, a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to antiproliferative effects, making it a target for cancer therapy .
  • Aminopeptidases : Studies have shown that derivatives of pyrazole compounds can inhibit metallo-aminopeptidases, which are involved in various physiological processes including blood pressure regulation and cancer progression .

Biological Activity and Therapeutic Potential

The compound's biological activity has been documented in several studies:

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in various cancer models, suggesting that this compound could be further explored as a potential anticancer agent .

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Data Tables

PropertyValue
Chemical FormulaC₈H₁₂N₂O₂
Molecular Weight168.2 g/mol
IUPAC NameThis compound
CAS Number1006473-52-4
Mechanism of ActionTargetEffect
Enzyme InhibitionDihydrofolate Reductase (DHFR)Antiproliferative
Enzyme InhibitionAminopeptidasesModulation of inflammation

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